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(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
Overview
Description
(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chiral compound that features a pyrrolidine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment to Benzoic Acid: The pyrrolidine ring is then attached to the benzoic acid moiety through a condensation reaction, often using reagents like carbodiimides to facilitate the formation of an amide bond.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Agents
Recent studies have explored the use of pyrrolidine derivatives, including (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride, as novel inhibitors for viral proteases, particularly in the context of HIV-1. The incorporation of pyrrolidine moieties into drug scaffolds has shown promising results in enhancing protease inhibitory activity. For instance, compounds designed with pyrrolidine rings exhibited improved binding affinities and selectivity compared to traditional inhibitors .
1.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the pyrrolidine structure influence biological activity. For example, variations in substituents on the benzoic acid moiety have been systematically evaluated to determine their effects on potency against specific targets, such as kinases and proteases . The findings indicate that specific substitutions can significantly enhance the efficacy of these compounds.
Drug Design and Development
2.1 Synthesis of Novel Compounds
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups conducive to biological activity. Techniques such as carbodiimide-mediated coupling reactions are commonly employed to achieve high yields of this compound .
2.2 Inhibitors of Kinases
Research has identified this compound as a potential dual inhibitor for Rho-associated protein kinases (ROCK1 and ROCK2). The compound's ability to selectively inhibit these kinases has implications for treating various conditions, including cancer and cardiovascular diseases .
Biochemical Research
3.1 Protein Modifications
The compound is utilized in biochemical studies focusing on protein labeling and modifications due to its reactive nature. The pyrrolidine ring can facilitate interactions with amino acid residues in proteins, enabling researchers to investigate protein dynamics and interactions in cellular systems .
3.2 Click Chemistry Applications
this compound serves as a building block in click chemistry, allowing for the efficient synthesis of complex molecular architectures. This application is particularly valuable in developing targeted drug delivery systems and biomaterials .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Antiviral Agents | Inhibitors for HIV-1 protease | Enhanced potency with pyrrolidine derivatives |
Drug Design | Synthesis of novel inhibitors | Effective against ROCK kinases |
Biochemical Research | Protein labeling | Facilitates interaction studies |
Case Studies
Case Study 1: HIV Protease Inhibition
A study designed a series of inhibitors incorporating this compound into their structure, leading to compounds that demonstrated over 20-fold improvement in antiviral activity compared to predecessors. The structural insights gained from X-ray crystallography were crucial for optimizing these inhibitors .
Case Study 2: Dual Kinase Inhibition
Research on selective inhibitors for ROCK1 and ROCK2 highlighted the effectiveness of this compound as a lead compound, showing significant selectivity and potency improvements through strategic modifications to its structure .
Mechanism of Action
The mechanism of action of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride
- ®-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
- (S)-3-(Pyrrolidin-2-yl)benzoic acid
Uniqueness
(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is unique due to its specific stereochemistry and the position of the pyrrolidine ring on the benzoic acid moiety. This configuration can result in distinct biological activity and chemical reactivity compared to its isomers and analogs.
Biological Activity
(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN
- Molecular Weight : 211.69 g/mol
- CAS Number : 1381927-59-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrrolidine moiety may enhance binding affinity to specific targets due to its ability to form hydrogen bonds and hydrophobic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with various physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit viral replication, particularly in the context of HIV protease inhibition .
- Antibacterial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram range .
Table 1: Summary of Biological Activities
Biological Activity | Target Organism/Pathway | MIC Value | Reference |
---|---|---|---|
Antiviral | HIV Protease | Varies | |
Antibacterial | Staphylococcus aureus | 3.12 μg/mL | |
Antibacterial | Escherichia coli | 10 μg/mL |
Case Study: HIV Protease Inhibition
In a study focused on the design of novel inhibitors targeting HIV protease, compounds incorporating pyrrolidine derivatives showed enhanced potency compared to predecessors. For instance, the introduction of specific substituents on the pyrrolidine ring improved binding affinity and selectivity for the protease active site, indicating a promising avenue for antiviral drug development .
Case Study: Antibacterial Activity
Another study evaluated a series of pyrrole derivatives for their antibacterial properties. The results indicated that certain pyrrolidinyl benzamide derivatives exhibited potent activity against Staphylococcus aureus, highlighting their potential as lead compounds for developing new antibacterial agents .
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCFTFXCAGXRM-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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